ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate
Overview
Description
Ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate is an organic compound featuring a brominated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate typically involves the bromination of furan derivatives followed by esterification. One efficient method includes the bromination of 2-ethylfuran to obtain 2-bromo-5-ethylfuran, which is then subjected to esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions include furanones, non-brominated furan derivatives, and various substituted furan compounds .
Scientific Research Applications
Ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The brominated furan ring can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethylfuran: A closely related compound with similar brominated furan structure.
5-Bromo-2-furyl methyl ketone: Another brominated furan derivative with different functional groups.
1-(5-Bromofuran-2-yl)ethanone: Shares the brominated furan core but differs in the attached functional groups.
Uniqueness
Ethyl (2Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate is unique due to its specific ester functional group and the (2Z)-configuration, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
ethyl (Z)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-13-10(12)7(2)6-8-4-5-9(11)14-8/h4-6H,3H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWQMYKBGXUJD-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)Br)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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